molecular formula C14H16N4OS2 B2765370 (2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2034996-90-0

(2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2765370
CAS No.: 2034996-90-0
M. Wt: 320.43
InChI Key: GQLXPSIKFITNIS-ONEGZZNKSA-N
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Description

This compound is an (E)-configured enamide featuring a 1,2,5-thiadiazol-3-yl-substituted piperidine moiety and a thiophen-2-yl group. Its synthesis likely involves amide coupling reagents such as T3P® (propane phosphonic acid anhydride), analogous to methods described for related enamide derivatives . Structural elucidation may employ crystallographic tools like SHELXL and OLEX2, which are widely used for small-molecule refinement .

Properties

IUPAC Name

(E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS2/c19-14(4-3-12-2-1-9-20-12)16-11-5-7-18(8-6-11)13-10-15-21-17-13/h1-4,9-11H,5-8H2,(H,16,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLXPSIKFITNIS-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CS2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CS2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide is a novel derivative of thiadiazole and thiophene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

Structural Overview

The compound possesses a unique structure characterized by:

  • Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur that enhances biological activity.
  • Piperidine Moiety : A saturated six-membered ring that contributes to the pharmacological profile.
  • Thiophene Substituent : An aromatic ring that may enhance lipophilicity and receptor interactions.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiadiazole moieties exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro tests demonstrated that certain thiadiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
CompoundBacterial StrainActivity
11cB. subtilisHigh
11eE. coliModerate

The introduction of various substituents on the thiadiazole ring has been linked to enhanced antimicrobial efficacy, suggesting a structure-activity relationship (SAR) .

Anticancer Activity

Research has highlighted the anticancer potential of thiadiazole derivatives. The compound has demonstrated cytotoxic effects against several cancer cell lines:

  • It was found to decrease the viability of human breast cancer (T47D), colon cancer (HT-29), and leukemia cells significantly .
Cell LineIC50 (µg/mL)Effect
T47D1.16Decreased viability
HT-290.95Decreased viability
Jurkat E6.10.80Decreased viability

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various models:

  • In vivo studies indicated that certain thiadiazole derivatives significantly reduced edema in animal models .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against a panel of bacterial strains, revealing that modifications on the thiadiazole ring could enhance antibacterial properties significantly .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of a related thiadiazole compound on different cancer cell lines, confirming its selective toxicity towards malignant cells while sparing normal cells .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a thiadiazole moiety and a thiophene group. The presence of these heterocycles enhances its biological activity. Synthesis typically involves the reaction of piperidine derivatives with thiadiazole and thiophene precursors, allowing for the creation of various derivatives with potentially enhanced pharmacological properties.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole scaffold demonstrate efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains such as Candida albicans and Aspergillus fumigatus . The introduction of substituents on the thiadiazole ring can modulate these activities, leading to compounds with improved potency.

Anticancer Potential

Thiadiazole derivatives are increasingly recognized for their anticancer properties. In vitro studies have demonstrated that compounds similar to (2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide exhibit cytotoxic effects against various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells . Molecular docking studies suggest that these compounds may interact effectively with targets such as dihydrofolate reductase, indicating potential mechanisms for their anticancer activity .

Neuropharmacological Effects

Compounds containing thiadiazole structures have been investigated for their neuropharmacological effects. Some derivatives show promise as anxiolytic and antidepressant agents due to their interaction with neurotransmitter systems . This opens avenues for developing new treatments for mental health disorders.

Case Study 1: Antimicrobial Activity

In a study evaluating various thiadiazole derivatives, researchers found that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The most effective derivative demonstrated an MIC value lower than that of standard antibiotics like ampicillin .

Case Study 2: Anticancer Efficacy

Another investigation focused on a series of synthesized thiophene-containing thiadiazoles revealed that one particular compound exhibited cytotoxicity comparable to cisplatin in HepG-2 cells. This study utilized both in vitro assays and molecular docking to elucidate the binding interactions with cancer-related targets .

Pharmacological Insights

The pharmacological profile of this compound suggests its potential utility in treating infections and cancer. The ability to modify the structure allows for the optimization of efficacy and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Biological Target (Inferred) Notes
(2E)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)prop-2-enamide 1,2,5-Thiadiazol-3-yl piperidine, thiophen-2-yl enamide Kinases/CNS targets (hypothetical) Thiadiazole enhances rigidity and hydrogen-bonding potential; thiophene mimics phenyl groups with altered electronics .
(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B) Methylamino propyl chain, thiophen-2-yl enamide Unreported Shorter alkyl chain may reduce membrane permeability compared to piperidine derivatives .
Fentanyl analogs (e.g., ortho-fluoroacryl fentanyl) Fluorophenyl, phenylethyl-piperidine μ-opioid receptor Piperidine substitutions (e.g., fluorophenyl) optimize opioid receptor affinity; thiadiazole absence limits heterocyclic interactions .
2-cyano-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide 2-cyano group, methoxyphenyl Unreported Electron-withdrawing cyano group may reduce enamide stability but enhance electrophilicity for covalent binding .

Pharmacological and Physicochemical Properties

  • Thiadiazole vs. Its sulfur and nitrogen atoms provide hydrogen-bond acceptor sites absent in purely aromatic systems .
  • Thiophene vs. Phenyl Rings : The thiophen-2-yl group mimics phenyl rings but with lower electron density, altering π-π stacking and solubility. This modification is common in CNS drugs to enhance blood-brain barrier penetration .
  • Piperidine Substitutions : The 1,2,5-thiadiazol-3-yl group on piperidine distinguishes the compound from fentanyl analogs, which prioritize lipophilic substituents (e.g., phenylethyl) for opioid receptor binding. This suggests divergent therapeutic applications .

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